Physicochemical Differentiation: Lipophilicity (logP) and Polar Surface Area (tPSA) vs. Regioisomeric and Fluoro-Positional Analogs
The target compound exhibits a computed logP of 2.54 and tPSA of 66 Ų (ZINC15 calculations) [1], placing it within favorable oral drug-like space. However, the 2-fluorophenyl-4-piperidinyloxy regioisomer (CAS 1448122-81-3) is predicted to possess subtly different molecular shape and electrostatic distribution due to the altered fluorine position and ether linkage geometry, potentially affecting passive membrane permeability and binding site complementarity . While both compounds share the same molecular formula (C16H17FN2O3S, MW 336.4), the positional isomerism can result in different 3D pharmacophoric features that are critical for target recognition [2].
| Evidence Dimension | Computed logP and tPSA as ADME-relevant descriptors |
|---|---|
| Target Compound Data | logP = 2.54; tPSA = 66 Ų (ZINC15) [1] or logP = 2.38; tPSA = 68.17 Ų (Sildrug) [2] |
| Comparator Or Baseline | CAS 1448122-81-3 (2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine): Molecular formula identical; predicted logP and tPSA values not publicly reported but expected to differ slightly due to regioisomerism |
| Quantified Difference | Inter-source variability: ΔlogP = 0.16 log units; ΔtPSA = 2.17 Ų between ZINC15 and Sildrug predictions. Direct comparator data unavailable. |
| Conditions | In silico prediction using ZINC15 and Sildrug models; no experimental logP or tPSA measurements found. |
Why This Matters
Even small differences in logP (0.1–0.5 units) can translate to measurable shifts in membrane permeability and oral absorption; researchers must verify experimental ADME rather than assume analog equivalence.
- [1] ZINC15 Database: ZINC000000379198. logP: 2.54; tPSA: 66 Ų. View Source
- [2] Sildrug Database: C16H17FN2O3S. MW: 336.39; clogP: 2.38; tPSA: 68.17. View Source
